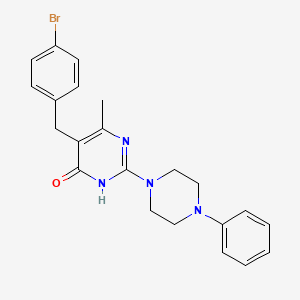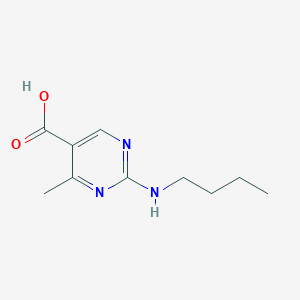![molecular formula C15H23N3OS3 B11186970 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethylcarbamodithioate](/img/structure/B11186970.png)
2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethylcarbamodithioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring and a diethylcarbamodithioate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethylcarbamodithioate typically involves multiple steps. One common method includes the reaction of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. This is followed by the addition of diethylcarbamodithioic acid to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the diethylcarbamodithioate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethylcarbamodithioate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals such as copper, nickel, and zinc.
Biology: Investigated for its potential as an antioxidant and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The diethylcarbamodithioate group can chelate metal ions, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: A precursor in the synthesis of the target compound.
2-Methyl-1,3-benzothiazol-6-amine: Shares a similar benzothiazole structure.
tert-Butyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ylcarbamate: Another compound with a benzothiazole ring.
Uniqueness
2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethylcarbamodithioate is unique due to its combination of a benzothiazole ring and a diethylcarbamodithioate group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H23N3OS3 |
|---|---|
Molecular Weight |
357.6 g/mol |
IUPAC Name |
[2-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C15H23N3OS3/c1-4-18(5-2)15(20)21-9-13(19)17-14-16-11-7-6-10(3)8-12(11)22-14/h10H,4-9H2,1-3H3,(H,16,17,19) |
InChI Key |
QTEUFGORQRHFRI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)NC1=NC2=C(S1)CC(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethyl-4,4,6-trimethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11186891.png)
![Ethyl 6-(4-nitrophenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B11186898.png)
![6,8,8,9-tetramethyl-3-(naphthalen-2-ylcarbonyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11186906.png)
![4-methoxy-N-[(2Z)-3-[(4-methoxyphenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide](/img/structure/B11186918.png)
![1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11186919.png)
![1-[3-(Cyclopropylmethoxy)-1-pyrrolidinyl]-2-(3-pyridyl)-1-ethanone](/img/structure/B11186935.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B11186942.png)
![1,3,8,8-tetramethyl-5-[2-(prop-2-en-1-yloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11186947.png)
![(2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B11186948.png)
![6-acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11186952.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B11186955.png)

![4-(3-nitrophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11186960.png)

